Veledimex

Description

This compound is an orally bioavailable, small molecule diacylhydrazine-based activator ligand, that can be used to activate certain genes using the ecdysone receptor (EcR)-based inducible gene regulation system, the RheoSwitch Therapeutic System (RTS). Upon administration of this compound, this agent specifically binds to the EcR located on the separately administered RTS, which includes two fusions proteins: Gal4-EcR, which contains a modified ecdysone receptor (EcR) fused with the DNA binding domain of the yeast Gal4 transcription factor, and VP16-RXR, which contains a chimeric retinoid X receptor (RXR) fused with the transcription activation domain of the viral protein VP16 of herpes simplex virus type 1 (HSV1). The fusion proteins form inactive, unstable and unproductive heterodimers in the absence of this compound. In the presence of this compound, the protein heterodimer changes to a stable conformation, forming an active transcription factor complex, which can bind to the inducible promoter, thereby allowing the induction of controlled transcription of the target gene.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.

a small-molecule activator ligand for a proprietary gene therapy promoter system, in healthy subjects

Structure

3D Structure

Properties

IUPAC Name |

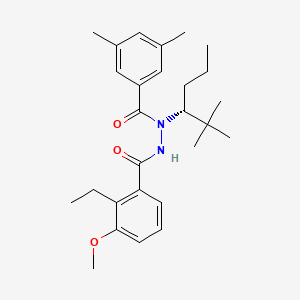

N'-(3,5-dimethylbenzoyl)-N'-[(3R)-2,2-dimethylhexan-3-yl]-2-ethyl-3-methoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N2O3/c1-9-12-24(27(5,6)7)29(26(31)20-16-18(3)15-19(4)17-20)28-25(30)22-13-11-14-23(32-8)21(22)10-2/h11,13-17,24H,9-10,12H2,1-8H3,(H,28,30)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWZPGLVHLSWQX-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C)(C)C)N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C(=CC=C2)OC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C(C)(C)C)N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C(=CC=C2)OC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00148875 | |

| Record name | INXN-1001 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093130-72-3 | |

| Record name | Veledimex [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093130723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Veledimex | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12170 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | INXN-1001 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VELEDIMEX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASU841TV0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of Veledimex: A Regulatable Gene Therapy Approach for Immuno-Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Veledimex is a pivotal component of a novel, orally-administered gene therapy platform designed to provide regulatable, localized expression of therapeutic proteins. This guide delineates the mechanism of action of this compound, focusing on its role as an activator ligand for the RheoSwitch Therapeutic System® (RTS®) in the context of Ad-RTS-hIL-12 gene therapy. This combination therapy is under investigation for the treatment of recurrent glioblastoma (rGBM) and other solid tumors. This compound provides temporal and dose-dependent control over the production of human interleukin-12 (hIL-12), a potent anti-tumor cytokine. This controlled expression aims to mitigate the systemic toxicity associated with IL-12 while harnessing its therapeutic benefits within the tumor microenvironment. This document details the molecular interactions, signaling pathways, and clinical translation of this innovative approach, supported by quantitative data from clinical trials and detailed experimental methodologies.

Introduction: The Challenge of Interleukin-12 Therapy

Interleukin-12 (IL-12) is a heterodimeric cytokine that plays a critical role in the initiation of Th1-type immune responses, which are essential for anti-tumor immunity.[1] IL-12 enhances the cytotoxic activity of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), promotes the production of interferon-gamma (IFNγ), and bridges the innate and adaptive immune systems.[1] Despite its potent anti-tumor properties, systemic administration of recombinant IL-12 has been hampered by severe, dose-limiting toxicities, including cytokine release syndrome.[2] The therapeutic window for IL-12 is narrow, necessitating a strategy to confine its activity to the tumor site.

The Ad-RTS-hIL-12 plus this compound system was developed to address this challenge by enabling physician-controlled, localized production of IL-12 directly within the tumor microenvironment.[1][3]

The RheoSwitch Therapeutic System® (RTS®)

The core of this gene therapy platform is the RheoSwitch Therapeutic System®, a ligand-inducible gene expression system. This system consists of two key components delivered via an adenoviral vector (Ad-RTS-hIL-12):

-

A Chimeric Receptor: This protein is inactive in the absence of its specific ligand.

-

A Gene of Interest: In this therapeutic application, the gene encodes human interleukin-12 (hIL-12).

This compound is the orally bioavailable, small molecule activator ligand that specifically binds to the chimeric receptor. This binding event initiates a conformational change in the receptor, leading to the transcription of the hIL-12 gene.

Mechanism of Action of this compound

The mechanism of action of this compound is intrinsically linked to the Ad-RTS-hIL-12 gene therapy vector. Following intratumoral injection of Ad-RTS-hIL-12, the vector transduces cells within the tumor microenvironment. The subsequent oral administration of this compound initiates the therapeutic cascade:

-

Oral Administration and Blood-Brain Barrier Penetration: this compound is administered orally and has been shown to cross the blood-brain barrier, a critical feature for treating brain tumors like glioblastoma.

-

Ligand-Receptor Binding: Within the transduced tumor cells, this compound binds to the intracellular chimeric receptor protein encoded by the Ad-RTS-hIL-12 vector.

-

Transcriptional Activation: This binding event activates the receptor, which then initiates the transcription of the hIL-12 gene.

-

IL-12 Production and Secretion: The transcribed mRNA is translated into the p70 heterodimeric IL-12 protein, which is then secreted into the tumor microenvironment.

-

Immune Activation: The locally produced IL-12 triggers a downstream cascade of immune-stimulatory effects.

The expression of IL-12 is tightly controlled by the presence of this compound. Discontinuation of this compound administration leads to the cessation of IL-12 production, providing a "safety switch" to manage potential adverse events.

Signaling Pathway of this compound-Induced IL-12 Expression

Caption: this compound-mediated activation of the RTS® gene switch.

Downstream Immunological Effects of IL-12

The localized production of IL-12 initiates a robust anti-tumor immune response:

Caption: Downstream immunological effects of localized IL-12 production.

Quantitative Data from Clinical Trials

Clinical studies of Ad-RTS-hIL-12 plus this compound in patients with recurrent glioblastoma have provided quantitative data supporting the mechanism of action.

Table 1: this compound Dose Escalation and Clinical Outcomes

| This compound Dose | Number of Patients (n) | Drug Compliance | Median Overall Survival (mOS) |

| 20 mg | 15 | 86% | 12.7 months |

| 30 mg | 4 | 63% | Not Reported |

| 40 mg | 6 | 52% | Not Reported |

| Data from a Phase 1 dose escalation trial. |

Table 2: Impact of Corticosteroids on Median Overall Survival

| This compound Dose | Cumulative Dexamethasone | Median Overall Survival (mOS) |

| 20 mg | < 20 mg | 17.8 months |

| Data from a Phase 1 trial, suggesting that concurrent high-dose corticosteroids may blunt the immune-mediated therapeutic effect. |

Table 3: Pharmacodynamic and Biomarker Data

| Analyte | Change Post-Treatment | Implication |

| Serum IL-12 | Increased | Successful gene expression and protein production. |

| Serum IFNγ | Increased | Downstream activation of the immune cascade. |

| Tumor-Infiltrating Lymphocytes | Increased | Recruitment of immune cells to the tumor. |

| PD-1 Expression in Tumor | Increased | Upregulation of immune checkpoint pathways, suggesting a potential for combination therapy. |

Experimental Protocols

The following are summaries of key experimental protocols used to evaluate the mechanism of action of this compound in clinical trials.

Phase 1 Clinical Trial Protocol for Recurrent Glioblastoma

-

Study Design: An open-label, multi-institutional, dose-escalation Phase 1 trial.

-

Patient Population: Adult patients with recurrent or progressive Grade III or IV glioma undergoing resection.

-

Treatment Regimen:

-

A single dose of this compound is administered orally prior to surgery.

-

During surgical resection of the tumor, a single intratumoral injection of Ad-RTS-hIL-12 (2 x 10^11 viral particles) is administered.

-

Post-surgery, daily oral this compound is administered for up to 14 days.

-

-

Dose Escalation Cohorts: 10 mg, 20 mg, 30 mg, and 40 mg of this compound.

-

Primary Endpoint: Safety and tolerability of Ad-RTS-hIL-12 plus this compound.

-

Secondary Endpoints: Overall survival, pharmacokinetics of this compound, and pharmacodynamic markers of immune activation (serum cytokines, tumor-infiltrating lymphocytes).

Biomarker Analysis

-

Cytokine Measurement: Serum levels of IL-12 and IFNγ are measured at baseline and at multiple time points post-treatment using ELISA or electrochemiluminescence immunoassay.

-

Immunohistochemistry: Pre- and post-treatment tumor biopsies are analyzed by immunohistochemistry to assess the infiltration of CD8+ T cells and the expression of immune checkpoint markers such as PD-1 and PD-L1.

-

Pharmacokinetic Analysis: Plasma and brain tumor tissue concentrations of this compound are measured using a validated liquid chromatography/mass spectrometry method to determine its ability to cross the blood-brain barrier.

Experimental Workflow

Caption: Clinical trial workflow for Ad-RTS-hIL-12 plus this compound.

Conclusion

This compound operates as a molecular switch, providing precise control over the localized production of IL-12 in a gene therapy setting. This mechanism of action allows for the potent anti-tumor effects of IL-12 to be harnessed within the tumor microenvironment, thereby mitigating the systemic toxicities that have previously limited its therapeutic use. Clinical data have demonstrated that this compound, in combination with Ad-RTS-hIL-12, can effectively induce a pro-inflammatory tumor microenvironment characterized by increased T-cell infiltration and IFNγ production. The upregulation of immune checkpoint markers such as PD-1 following treatment provides a strong rationale for combination therapies with immune checkpoint inhibitors, which are currently under investigation. The regulatable nature of the this compound-RTS® system represents a significant advancement in gene therapy, offering a promising new paradigm for the treatment of glioblastoma and potentially other immunologically "cold" tumors.

References

Veledimex and the RheoSwitch® Therapeutic System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The RheoSwitch® Therapeutic System (RTS®) represents a significant advancement in inducible gene therapy, offering precise spatial and temporal control over the expression of therapeutic proteins. This system, activated by the orally bioavailable small molecule, Veledimex, is designed to mitigate the systemic toxicities associated with potent biologics by enabling localized and dose-dependent production. A prime example of its application is in oncology, with the Ad-RTS-hIL-12 vector, which delivers the potent anti-tumor cytokine Interleukin-12 (IL-12) under the control of the RheoSwitch®. This guide provides a comprehensive technical overview of this compound and the RheoSwitch® Therapeutic System, detailing its mechanism of action, experimental validation, and clinical application, with a focus on the treatment of recurrent glioblastoma.

Introduction to the RheoSwitch® Therapeutic System

The RheoSwitch® Therapeutic System is a biological "on-switch" that allows for the controlled expression of a gene of interest. This technology is based on a modified insect ecdysone receptor, which is not naturally present in mammals and therefore does not interfere with endogenous cellular processes.[1][2] The system's key advantage is its ability to be turned on and off, and its expression levels modulated, through the administration of a specific activator ligand, this compound. This tight regulation allows for the delivery of therapeutic proteins at the site of disease, such as a tumor, thereby minimizing systemic exposure and associated adverse effects.

Mechanism of Action

The RheoSwitch® Therapeutic System is comprised of two main components delivered to the target cells, typically via an adenoviral vector:

-

Two Fusion Proteins:

-

Receptor Fusion Protein: This protein consists of a modified ecdysone receptor (EcR) ligand-binding domain fused to a GAL4 DNA-binding domain.

-

Co-activator Fusion Protein: This protein is a fusion of a chimeric retinoid X receptor (RXR) and the VP16 transactivation domain.

-

-

Inducible Promoter: A promoter sequence containing GAL4 binding sites is placed upstream of the therapeutic gene of interest (e.g., human IL-12).

In the absence of the activator ligand, this compound, the two fusion proteins remain as unstable heterodimers and do not efficiently bind to the inducible promoter, resulting in minimal to no expression of the therapeutic gene.

Upon oral administration, this compound crosses the blood-brain barrier and binds to the ligand-binding domain of the receptor fusion protein. This binding event induces a conformational change, leading to the formation of a stable and functional heterodimer with the co-activator fusion protein. This complex then binds with high affinity to the GAL4 binding sites in the inducible promoter, recruiting the transcriptional machinery and initiating robust expression of the therapeutic gene. Discontinuation of this compound results in the dissociation of the complex and a return to the "off" state.

Signaling Pathway Diagram

Caption: Mechanism of the RheoSwitch® Therapeutic System activated by this compound.

Quantitative Data from Clinical Trials

Clinical trials of Ad-RTS-hIL-12 in combination with this compound have primarily focused on recurrent glioblastoma (rGBM), an aggressive form of brain cancer with a poor prognosis. The data from these trials demonstrate a dose-dependent biological activity and encouraging survival outcomes.

Table 1: Phase I Dose-Escalation Trial of Ad-RTS-hIL-12 + this compound in Recurrent Glioblastoma

| This compound Dose | Number of Subjects (n) | Median Overall Survival (mOS) | Drug Compliance | Grade ≥3 Adverse Events (AEs) |

| 10 mg | 6 | 7.6 months | - | - |

| 20 mg | 15 | 12.7 months | 86% | 20% |

| 30 mg | 4 | - | 63% | 50% |

| 40 mg | 6 | - | 52% | 50% |

Data compiled from ASCO meeting abstracts and related publications.

Table 2: Key Findings from the 20 mg this compound Cohort in rGBM

| Parameter | Finding |

| Median Overall Survival | 12.7 months (compared to 6-9 months historical control) |

| mOS with low-dose steroids | 17.8 months |

| Blood-Brain Barrier Penetration | This compound concentration in tumor was ~35% of plasma levels |

| Common Adverse Events | Transient flu-like symptoms, cytokine release syndrome, elevated ALT/AST, lymphopenia (all reversible upon this compound discontinuation) |

| Biomarker Response | Increased serum CD8+/FOXP3 ratio, increased tumor-infiltrating lymphocytes (TILs), and increased PD-1 expression in the tumor microenvironment |

Experimental Protocols

The development and validation of the RheoSwitch® Therapeutic System involve a series of sophisticated experimental procedures. Below are overviews of key methodologies.

Vector Construction and Fusion Protein Generation

The Ad-RTS-hIL-12 vector is a replication-incompetent adenoviral vector. Its construction involves standard molecular biology techniques.

Experimental Workflow: Vector Construction

Caption: Workflow for the construction of the Ad-RTS-hIL-12 vector.

The fusion proteins are generated by ligating the respective DNA sequences in-frame. For co-expression of the IL-12 p35 and p40 subunits, an internal ribosome entry site (IRES) is typically placed between the two coding sequences to ensure their translation from a single mRNA transcript. The complete expression cassettes are then cloned into an adenoviral shuttle vector, which is subsequently used to generate the recombinant adenovirus in a packaging cell line like HEK293 cells.

In Vivo Animal Models (GL261 Glioma Model)

The GL261 murine glioma model is a widely used syngeneic model to evaluate immunotherapies for glioblastoma.

Protocol Overview:

-

Cell Culture: GL261 glioma cells are cultured in appropriate media.

-

Intracranial Implantation: A specific number of GL261 cells (e.g., 1 x 10^5) are stereotactically injected into the brains of C57BL/6 mice.

-

Tumor Growth Monitoring: Tumor growth is monitored using methods like bioluminescence imaging (if cells are luciferase-tagged) or MRI.

-

Treatment Administration: Once tumors are established (e.g., 5-10 days post-implantation), Ad-RTS-mIL-12 (the murine version of the vector) is administered via intratumoral injection. This compound is administered orally (e.g., by gavage or in chow).

-

Endpoint Analysis: Mice are monitored for survival. At specific time points, tumors and tissues are harvested for analysis of IL-12 expression, immune cell infiltration, and other biomarkers.

Immunological Assays

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Purpose: To quantify the concentration of secreted IL-12 and IFN-γ in serum, plasma, or cell culture supernatants.

-

Principle: A sandwich ELISA is typically used, where a capture antibody specific to the cytokine is coated on a microplate. The sample is added, followed by a biotinylated detection antibody and a streptavidin-HRP conjugate. A substrate is then added to produce a colorimetric signal proportional to the amount of cytokine present.

Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs):

-

Purpose: To identify and quantify different immune cell populations within the tumor microenvironment, such as CD8+ and CD4+ T cells.

-

Protocol Outline:

-

Tumor Digestion: The harvested tumor is mechanically and enzymatically digested to create a single-cell suspension.

-

Red Blood Cell Lysis: Red blood cells are lysed.

-

Staining: The cell suspension is stained with a panel of fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8, PD-1).

-

Acquisition and Analysis: The stained cells are analyzed on a flow cytometer to identify and quantify different lymphocyte subpopulations.

-

Immunohistochemistry (IHC):

-

Purpose: To visualize the presence and localization of specific immune cells (e.g., CD8+ T cells) within the tumor tissue.

-

Protocol Outline:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed.

-

Staining: The sections are incubated with a primary antibody against the marker of interest (e.g., anti-CD8), followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A chromogen is then added to produce a visible stain.

-

Analysis: The stained sections are visualized under a microscope to assess the density and distribution of the target cells.

-

Quantitative PCR (qPCR):

-

Purpose: To measure the mRNA expression levels of the therapeutic gene (e.g., IL-12) in tumor tissue.

-

Protocol Outline:

-

RNA Extraction: Total RNA is extracted from the tumor tissue.

-

Reverse Transcription: RNA is reverse-transcribed into cDNA.

-

qPCR: The cDNA is used as a template for qPCR with primers specific for the IL-12 gene and a housekeeping gene for normalization. The amplification is monitored in real-time using a fluorescent dye like SYBR Green.

-

Conclusion

This compound and the RheoSwitch® Therapeutic System offer a sophisticated and powerful platform for controlled gene therapy. The ability to regulate the timing, location, and dosage of therapeutic protein expression holds immense promise for improving the safety and efficacy of potent biological treatments. The clinical data in recurrent glioblastoma, though from early-phase trials, are encouraging and highlight the potential of this approach to address challenging diseases. Further research and clinical development will continue to elucidate the full therapeutic potential of this innovative technology.

References

Veledimex as an Ecdysone Analog for Gene Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Veledimex, a non-steroidal ecdysone analog, and its application in the RheoSwitch Therapeutic System (RTS®) for inducible gene expression. This compound serves as an orally bioavailable activator ligand for a chimeric ecdysone receptor, enabling tight, dose-dependent control of therapeutic gene expression. This guide details the molecular mechanism of action, presents quantitative data from pivotal clinical trials, outlines comprehensive experimental protocols for both in vitro and in vivo applications, and provides visual representations of the core signaling pathway and experimental workflows. The primary focus is on the clinical application of this compound in combination with the adenoviral vector Ad-RTS-hIL-12 for the treatment of recurrent glioblastoma, offering a paradigm for controlled immunogene therapy.

Introduction

The ability to precisely regulate the timing and level of transgene expression is a critical need in gene therapy and biomedical research. Inducible gene expression systems offer a solution to mitigate toxicity associated with constitutive expression of potent therapeutic proteins and to enable fine-tuning of dosage. The ecdysone receptor (EcR)-based gene switch system, borrowed from insects, is a powerful tool for this purpose as its hormonal ligand, ecdysone, and its analogs are inert in mammals[1][2].

This compound is a key component of the RheoSwitch Therapeutic System® (RTS®), a sophisticated gene switch platform. It functions as a high-affinity ligand for a modified insect ecdysone receptor, which, in partnership with a retinoid X receptor (RXR) chimera, forms a potent transcriptional activator. This system has been notably advanced in the context of cancer immunotherapy, specifically for the controlled intratumoral expression of interleukin-12 (IL-12)[3][4]. Systemic administration of IL-12 has shown significant anti-tumor activity but is hampered by severe toxicity[5]. The this compound-inducible system aims to overcome this limitation by confining high-level IL-12 expression to the tumor microenvironment.

This guide will explore the technical details of the this compound-based gene induction system, providing the necessary information for researchers and drug development professionals to understand and potentially apply this technology.

Mechanism of Action: The RheoSwitch Therapeutic System®

The RheoSwitch Therapeutic System® is a bicistronic system that relies on two fusion proteins to control the expression of a target gene. In the absence of this compound, the system remains in an "off" state with minimal background expression. Upon administration, this compound crosses the cell membrane and binds to the ligand-binding domain of the first fusion protein. This binding event triggers a conformational change, leading to the formation of a stable heterodimer with the second fusion protein. This complex then binds to a specific response element in the promoter of the target gene, initiating transcription.

The core components of the system as utilized in the Ad-RTS-hIL-12 therapy are:

-

Fusion Protein 1 (GAL4-EcR): This protein consists of the DNA-binding domain of the yeast transcription factor GAL4 fused to a modified ecdysone receptor (EcR) ligand-binding domain.

-

Fusion Protein 2 (VP16-RXR): This protein comprises the potent transcriptional activation domain of the herpes simplex virus VP16 protein fused to a chimeric retinoid X receptor (RXR).

-

Inducible Promoter: This promoter contains multiple copies of the GAL4 Upstream Activation Sequence (UAS), which is recognized and bound by the GAL4 DNA-binding domain of the activated receptor complex.

-

Activator Ligand (this compound): An orally available small molecule that specifically binds to the EcR component, activating the system.

The tight regulation is a key feature of this system, with gene expression being directly proportional to the concentration of this compound, and rapidly reversible upon its withdrawal.

Data Presentation: Quantitative Insights from Clinical Trials

Clinical trials of Ad-RTS-hIL-12 in combination with this compound for recurrent glioblastoma have provided valuable quantitative data on the system's performance in vivo.

Table 1: this compound Dose Escalation and Corresponding Serum Cytokine Levels

This table summarizes the dose-dependent relationship between oral this compound and the serum concentrations of the therapeutic protein (IL-12) and a key downstream effector (IFN-γ) in patients with recurrent high-grade glioma.

| This compound Dose (mg/day) | Number of Patients | Peak Serum IL-12 (pg/mL, mean ± SEM) | Peak Serum IFN-γ (pg/mL, mean ± SEM) |

| 10 | 7 | 21.4 ± 11.7 | 14.6 ± 7.1 |

| 20 | 15 | 25.8 ± 7.1 | 57.0 ± 26.5 |

| 30 | 4 | 65.7 ± 45.5 | 60.7 ± 50.0 |

| 40 | 6 | 108.8 ± 41.0 | 167.5 ± 70.9 |

Data adapted from a Phase 1 clinical trial in recurrent high-grade glioma patients.

Table 2: Pharmacokinetic Parameters of this compound in Healthy Subjects

The pharmacokinetic profile of this compound is crucial for designing effective dosing regimens. The following table presents key parameters after single and multiple oral doses in healthy volunteers.

| Parameter | Single Dose (20 mg) | Multiple Doses (20 mg/day for 14 days) |

| Tmax (hr, median) | 2.0 | 1.5 |

| Cmax (ng/mL, mean) | 135 | 164 |

| AUC0-t (ng*hr/mL, mean) | 863 | 1050 (AUC0-24) |

| t1/2 (hr, mean) | 4.8 | 5.0 |

Data from a study in healthy human subjects. Note that food consumption can significantly increase absorption and systemic exposure.

Table 3: Clinical Efficacy of Ad-RTS-hIL-12 with this compound in Recurrent Glioblastoma

This table presents the median overall survival (mOS) data from a Phase 1 clinical trial, highlighting the therapeutic potential of this regulated gene therapy approach.

| This compound Dose (mg/day) | Number of Patients | Median Overall Survival (mOS, months) |

| 10 | 6 | 7.6 |

| 20 | 15 | 12.7 |

| 30 & 40 | 10 | Lower mOS due to higher toxicity and lower compliance |

Data from a Phase 1 study in recurrent glioblastoma. The 20 mg dose was identified as the recommended Phase 2 dose due to a better risk-benefit profile.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the this compound-inducible system.

In Vitro Gene Induction Protocol

This protocol describes the steps for transducing a mammalian cell line with the Ad-RTS-hIL-12 vector and inducing IL-12 expression with this compound.

Materials:

-

Mammalian cell line susceptible to adenovirus infection (e.g., HEK293, glioma cell lines)

-

Complete cell culture medium

-

Ad-RTS-hIL-12 vector

-

This compound

-

Dimethyl sulfoxide (DMSO) for this compound stock solution

-

Phosphate-buffered saline (PBS)

-

Human IL-12 p70 ELISA kit

Procedure:

-

Cell Culture: Maintain the chosen cell line in the appropriate complete culture medium and conditions. For experiments, seed cells in multi-well plates to achieve 70-80% confluency on the day of transduction.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations for the experiment.

-

Adenoviral Transduction:

-

On the day of the experiment, remove the culture medium from the cells.

-

Infect the cells with the Ad-RTS-hIL-12 vector at a predetermined multiplicity of infection (MOI) in a minimal volume of serum-free medium.

-

Incubate for 2-4 hours at 37°C to allow for viral entry.

-

After the incubation period, add complete culture medium to the wells.

-

-

Induction of Gene Expression:

-

Approximately 24 hours post-transduction, replace the medium with fresh complete medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for this compound dilution).

-

Incubate the cells for the desired duration (e.g., 24, 48, 72 hours).

-

-

Sample Collection and Analysis:

-

Collect the cell culture supernatant at the end of the induction period.

-

Centrifuge the supernatant to remove any cellular debris.

-

Quantify the concentration of human IL-12 p70 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

In Vivo Gene Induction Protocol (Murine Model)

This protocol outlines the procedure for inducing localized IL-12 expression in a murine tumor model.

Materials:

-

Immunocompetent mice (e.g., C57BL/6)

-

Syngeneic tumor cell line (e.g., GL261 glioma, B16F10 melanoma)

-

Ad-RTS-mIL-12 (murine IL-12 version of the vector)

-

This compound

-

Vehicle for oral gavage (e.g., Labrasol)

-

Gavage needles

-

Surgical tools for intratumoral injection

Procedure:

-

Tumor Implantation: Inoculate mice subcutaneously or intracranially with the syngeneic tumor cell line. Allow the tumors to establish to a predetermined size (e.g., 70-100 mm³).

-

This compound Formulation: Prepare a formulation of this compound suitable for oral gavage by suspending it in the chosen vehicle.

-

Intratumoral Vector Administration:

-

Anesthetize the tumor-bearing mice.

-

Administer a single intratumoral injection of Ad-RTS-mIL-12 at a specified dose (e.g., 1 x 10^10 viral particles).

-

-

This compound Administration:

-

Administer this compound daily via oral gavage at the desired dose (e.g., 10 or 30 mg/m²/day). The timing of the first this compound dose relative to vector injection may vary depending on the experimental design.

-

-

Monitoring and Endpoint Analysis:

-

Monitor tumor growth and the general health of the animals regularly.

-

At the end of the study, or at specified time points, euthanize the animals and collect tumors and blood.

-

Tumor tissue can be processed for analysis of IL-12 mRNA and protein levels, as well as for immunohistochemical analysis of immune cell infiltration.

-

Serum can be analyzed for systemic cytokine levels.

-

Conclusion

This compound, as an integral part of the RheoSwitch Therapeutic System®, represents a significant advancement in the field of inducible gene therapy. Its ability to provide tight, dose-dependent control over the expression of potent therapeutic genes like IL-12 has been demonstrated in preclinical models and, importantly, in clinical trials for aggressive cancers such as glioblastoma. The data presented in this guide underscore the potential of this system to overcome the toxicity limitations of powerful biological agents. The detailed protocols provided herein offer a foundation for researchers to explore and apply this technology in their own investigations. As our understanding of the tumor microenvironment and the immune system deepens, the ability to precisely modulate therapeutic interventions with systems like the this compound-inducible switch will undoubtedly become increasingly valuable in the development of next-generation cancer therapies and other biomedical applications.

References

An In-Depth Technical Guide to the Veledimex-Ecdysone Receptor Interaction

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This guide provides a detailed examination of the interaction between Veledimex and the engineered ecdysone receptor (EcR) system, a cornerstone of the RheoSwitch Therapeutic System® (RTS®). It covers the mechanism of action, quantitative clinical data, and key experimental frameworks relevant to its application in inducible gene therapy.

Introduction to the this compound-Activated Gene Switch

This compound is an orally bioavailable, small-molecule activator ligand designed to control gene expression through a modified ecdysone receptor-based system.[1] This technology, known as the RheoSwitch Therapeutic System (RTS®), provides a drug-inducible "on-switch" for therapeutic transgenes. The interaction is not with a naturally occurring mammalian receptor but with an engineered system derived from the insect ecdysone receptor (EcR), which regulates developmental processes like molting in arthropods.[2][3]

The primary application of this system has been in gene therapy, most notably in the treatment of recurrent glioblastoma (rGBM), where this compound is used to control the intratumoral expression of potent immunomodulatory molecules like Interleukin-12 (IL-12). This approach allows for localized, dose-dependent, and reversible activation of a therapeutic protein, aiming to enhance efficacy while minimizing systemic toxicity associated with potent biologics.

The Engineered Ecdysone Receptor System (RTS®)

The natural ecdysone receptor is a heterodimer of the EcR protein and the ultraspiracle protein (USP), which is the insect ortholog of the mammalian retinoid X receptor (RXR). This complex functions as a ligand-activated transcription factor. The RheoSwitch Therapeutic System® adapts these components for precise control in mammalian cells.

The system consists of two engineered fusion proteins:

-

A modified Ecdysone Receptor (EcR) fused to the DNA-binding domain of the yeast Gal4 transcription factor (Gal4-EcR).

-

A chimeric Retinoid X Receptor (RXR) fused to the transcription activation domain of the viral protein VP16 (VP16-RXR).

These fusion proteins are co-expressed in target cells along with a therapeutic gene of interest. The promoter of this therapeutic gene is engineered to contain Gal4 response elements, making its transcription dependent on the binding of the activated Gal4-EcR/VP16-RXR complex.

Mechanism of Action: Ligand-Induced Transcription

In the absence of this compound, the Gal4-EcR and VP16-RXR fusion proteins form an unstable, inactive heterodimer that is unable to efficiently bind the promoter and initiate transcription. This results in a very low basal expression of the target gene.

Upon administration, this compound crosses the cell membrane and binds specifically to the ligand-binding domain of the modified EcR component. This binding event induces a conformational change in the heterodimer, stabilizing it into a potent, active transcription factor complex. The Gal4 DNA-binding domain of the complex then directs it to the GAL4 response elements in the engineered promoter, and the VP16 activation domain robustly recruits the cell's transcriptional machinery to drive high-level expression of the therapeutic gene. The process is reversible; upon withdrawal of this compound, the complex returns to its inactive state, and gene expression is turned off.

Quantitative Data Summary

Clinical studies of Ad-RTS-hIL-12 plus this compound for recurrent glioblastoma provide the most comprehensive quantitative data for this system. The data demonstrate a clear dose-response relationship between this compound, adverse events, and patient survival.

This compound Dose, Tolerability, and Efficacy in rGBM

The 20 mg dose of this compound was identified as having the best risk-benefit profile, demonstrating superior drug compliance and survival outcomes compared to higher doses, which were associated with increased toxicity.

| This compound Dose | Patient Cohort (n) | Median Overall Survival (mOS) | Key Observations & Adverse Events (AEs) |

| 10 mg | 6 | 7.6 months | Well-tolerated but considered subtherapeutic. |

| 20 mg | 15 | 12.7 months | Optimal risk-benefit profile. AEs included transient flu-like symptoms and G3 cytokine release syndrome. |

| 30 mg | 4 | Lower than 20 mg cohort | Increased frequency of ≥Grade 3 AEs (50%); lower drug compliance (63%). |

| 40 mg | 6 | Lower than 20 mg cohort | Increased frequency of ≥Grade 3 AEs (50%); lowest drug compliance (52%). |

Table 1: Summary of dose-escalation data from Phase I clinical trials in recurrent glioblastoma.

A crucial factor influencing efficacy was concurrent corticosteroid use. Patients receiving the 20 mg this compound dose with limited dexamethasone exposure (≤ 20 mg cumulative) showed a significantly improved mOS of 17.8 months, suggesting that high-dose steroids can blunt the desired immune-mediated therapeutic effect.

Pharmacokinetic Profile of this compound

Pharmacokinetic studies in healthy subjects and patients have characterized the behavior of this compound following oral administration.

| PK Parameter | Finding | Source |

| Dose Relationship | Plasma exposure increases with increasing single and multiple doses. | |

| Time to Steady State | Reached after 5 consecutive daily doses. | |

| Plasma Accumulation | Minimal to no accumulation observed after 14 days of once-daily administration. | |

| Blood-Brain Barrier | This compound crosses the BBB, with tumor concentrations reaching ~35% of plasma levels. | |

| Food Effect | Administration with food prolongs and enhances absorption, significantly increasing systemic exposure. |

Table 2: Key pharmacokinetic parameters for oral this compound.

Experimental Protocols and Methodologies

Clinical Trial Protocol: Ad-RTS-hIL-12 + this compound for rGBM

The Phase I/II trials for this compound-controlled IL-12 followed a structured protocol to assess safety and efficacy. The general workflow is outlined below.

Methodology Summary:

-

Patient Population: Subjects with recurrent or progressive Grade III or IV glioma undergoing resection.

-

Intervention: A single intratumoral injection of Ad-RTS-hIL-12 (e.g., 2 x 10¹¹ viral particles) is administered during surgery. Patients begin a cycle of daily oral this compound (at a specified dose) prior to or on the day of surgery, which continues for a defined period (e.g., 14 days).

-

Primary Endpoints: Safety and tolerability of the combined treatment, and determination of the maximum tolerated dose (MTD) of this compound.

-

Secondary Endpoints: Overall survival (OS), progression-free survival (PFS), tumor objective response rate, and pharmacokinetics of this compound in plasma and tumor tissue.

-

Correlative Studies: Analysis of pre- and post-treatment biopsies to measure changes in tumor-infiltrating T cells and immune checkpoint markers (e.g., PD-1). Measurement of serum IL-12 and downstream IFN-γ to confirm biological activity.

Preclinical Validation: In Vitro Reporter Gene Assay

Prior to clinical application, the functionality of the this compound-RTS system is validated using in vitro reporter gene assays. This method allows for precise quantification of ligand dose-response, induction kinetics, and background expression.

General Protocol:

-

Cell Culture: A suitable mammalian cell line (e.g., HEK293, CHO) is cultured under standard conditions.

-

Transfection: Cells are co-transfected with three plasmids:

-

An expression vector for the Gal4-EcR fusion protein.

-

An expression vector for the VP16-RXR fusion protein.

-

A reporter plasmid containing a reporter gene (e.g., Luciferase or GFP) under the control of a promoter with GAL4 response elements.

-

-

Induction: Post-transfection, the cell culture medium is replaced with a medium containing various concentrations of this compound (and a vehicle control).

-

Incubation: Cells are incubated for a set period (e.g., 24-48 hours) to allow for ligand activation and reporter protein expression.

-

Quantification: The reporter gene expression is quantified. For a luciferase reporter, cells are lysed, and luminescence is measured using a luminometer after the addition of a luciferin substrate.

-

Data Analysis: Reporter activity is plotted against the this compound concentration to determine key parameters like EC₅₀ (half-maximal effective concentration) and maximal induction fold-change over background. The kinetics can be assessed by measuring reporter activity at different time points after ligand addition or withdrawal.

Conclusion

The interaction between this compound and the engineered ecdysone receptor forms the basis of a tightly controlled, inducible gene expression system. This technology enables the regulation of potent therapeutic proteins in a dose-dependent and reversible manner, as demonstrated extensively in clinical trials for glioblastoma. Quantitative data from these trials have established an optimal dose and administration schedule, highlighting the system's potential to improve the therapeutic window of powerful biologics. The detailed mechanism, supported by robust preclinical and clinical methodologies, provides a strong foundation for its application in oncology and other areas of gene therapy.

References

The RheoSwitch System: A Technical Guide to Inducible Gene Expression

Executive Summary

The RheoSwitch Therapeutic System® (RTS®) represents a significant advancement in the field of inducible gene expression, offering precise spatial and temporal control over therapeutic protein production. This technology, rooted in the ecdysone-inducible systems of insects, has been refined into a highly sensitive and specific two-hybrid system for applications in gene therapy and biopharmaceutical manufacturing. The core of the system consists of two fusion proteins that, in the presence of a specific small molecule ligand, heterodimerize to form an active transcription factor, thereby initiating the expression of a target gene. This guide provides a comprehensive overview of the history, core technology, signaling pathways, quantitative performance data, and key experimental protocols associated with the RheoSwitch system. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this powerful gene regulation platform.

History and Development

The RheoSwitch system is the culmination of years of research into inducible gene expression systems, with its origins in the study of the insect molting hormone, ecdysone.[1][2][3][4]

-

Early Ecdysone-Inducible Systems: The concept of harnessing the ecdysone receptor (EcR) for inducible gene expression in mammalian cells was first demonstrated in the 1990s.[5] These early systems utilized a modified EcR that could regulate an ecdysone-responsive promoter in the presence of ecdysone or its analogs, like ponasterone A. A key advantage of this system was the lack of endogenous receptors for ecdysone in mammals, minimizing off-target effects.

-

The Two-Hybrid System for Tighter Regulation: To improve upon the specificity and reduce the basal expression of the initial systems, a two-hybrid format was developed. This iteration separated the DNA-binding domain (DBD) and the transcriptional activation domain (AD) into two distinct fusion proteins. This design significantly lowered background expression in the absence of the inducing ligand and increased the dynamic range of induction.

-

Emergence of the RheoSwitch System: The RheoSwitch® Therapeutic System, developed by Intrexon (now Precigen), represents a highly optimized version of the two-hybrid ecdysone-based system. This system incorporates a mutated ecdysone receptor ligand-binding domain fused to the GAL4 DBD and a chimeric retinoid X receptor (RXR) fused to the VP16 activation domain. The use of a synthetic, non-steroidal diacylhydrazine-based ligand, veledimex (formerly INXN-1001 or RSL1), further enhances the system's specificity and safety profile for therapeutic applications. The RheoSwitch system has been extensively evaluated in preclinical and clinical settings, most notably for the controlled expression of interleukin-12 (IL-12) in cancer immunotherapy.

Core Technology and Mechanism of Action

The RheoSwitch system is comprised of three key components: two receptor fusion proteins and a small molecule activator ligand.

-

Receptor Fusion Proteins:

-

Ligand-Inducible Transcription Factor (LTF): This protein consists of the DNA-binding domain (DBD) of the yeast GAL4 protein fused to a modified ligand-binding domain (LBD) of the insect ecdysone receptor (EcR).

-

Co-Activation Partner (CAP): This protein is a fusion of a transcriptional activation domain (AD), typically from the herpes simplex virus VP16 protein, and a chimeric retinoid X receptor (RXR).

-

-

Activator Ligand: The system is activated by a synthetic, orally bioavailable small molecule, such as this compound. This ligand is a non-steroidal analog of ecdysone and is inert in mammals, ensuring high specificity and a favorable safety profile.

-

Inducible Promoter: The target gene to be expressed is placed under the control of a synthetic promoter containing GAL4 upstream activating sequences (UAS).

In the "off" state (absence of the activator ligand), the LTF and CAP proteins are expressed but do not form a stable complex, resulting in minimal to no transcription of the target gene. Upon administration of the activator ligand, it binds to the LBD of the LTF, inducing a conformational change that promotes the stable heterodimerization of the LTF and CAP proteins. This fully assembled transcription factor then binds to the GAL4 UAS in the inducible promoter, recruiting the cell's transcriptional machinery and initiating the expression of the target gene (the "on" state). The level of gene expression can be modulated by adjusting the dose of the activator ligand, and the system can be turned off by withdrawing the ligand.

Signaling Pathway and Experimental Workflows

Signaling Pathway

The signaling cascade of the RheoSwitch system is a synthetic pathway designed for orthogonal control of gene expression in mammalian cells.

Experimental Workflows

A common in vitro method to characterize the activity of the RheoSwitch system is the luciferase reporter assay.

The therapeutic potential of the RheoSwitch system is often evaluated in vivo using adenoviral vectors to deliver the system components.

Quantitative Data

The performance of the RheoSwitch system has been quantified in numerous studies, demonstrating its tight regulation and wide dynamic range.

Table 1: In Vitro Performance of the RheoSwitch System

| Cell Line | Reporter Gene | Activator Ligand | Ligand Concentration | Basal Expression (relative units) | Induced Expression (relative units) | Fold Induction | Reference |

| Mammalian Cells | Luciferase | Ponasterone A | 2 µM | Low (not specified) | High (not specified) | >1000 | |

| NIH 3T3 | Luciferase | RG-115819 | 10 nM | Very Low | High | Not specified | |

| HEK293 | Luciferase | RG-115819 | 10 nM | Very Low | High | Not specified | |

| Mammalian Cells | Luciferase | RSL1 | Not specified | Lowest background | 8942-fold at 48h | 8942 |

Table 2: In Vivo Performance of Ad-RTS-IL-12 with this compound

| Animal Model | This compound Dose | IL-12 mRNA (Tumor) | IL-12 Protein (Tumor) | Clinical Outcome | Reference |

| GL-261 Glioma (mice) | 1-30 mg/m² | Dose-dependent increase | Dose-dependent increase | Increased survival | |

| B16F0 Melanoma (mice) | ~200 mg/m² | Increased | Increased | Decreased tumor growth, increased TILs | |

| Recurrent Glioblastoma (human) | 10-40 mg | Dose-dependent increase | Dose-dependent increase | mOS 12.7 months (20 mg dose) |

Table 3: Pharmacokinetics and Pharmacodynamics of this compound in Humans (Recurrent Glioblastoma)

| This compound Dose | Peak Serum IL-12 | Peak Serum IFN-γ | Key Adverse Events (≥Grade 3) | Reference |

| 20 mg | Dose-dependent increase | Dose-dependent increase | Cytokine release syndrome, elevated ALT/AST, lymphopenia | |

| 30-40 mg | Higher levels | Higher levels | Higher incidence and severity of AEs, leading to more frequent discontinuation |

Experimental Protocols

Dual-Luciferase® Reporter Assay for In Vitro Characterization

This protocol is adapted from standard dual-luciferase assay procedures and is suitable for quantifying the activity of the RheoSwitch system.

Materials:

-

Mammalian cell line of choice (e.g., HEK293, NIH 3T3)

-

pSwitch plasmid (expressing LTF and CAP)

-

pGene plasmid with a luciferase reporter gene under the control of a GAL4 UAS promoter

-

Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium and supplements

-

This compound (or other appropriate activator ligand)

-

Dual-Luciferase® Reporter Assay System (e.g., from Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 24-well or 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the pSwitch plasmid, the pGene-luciferase plasmid, and the control Renilla plasmid according to the manufacturer's protocol for the chosen transfection reagent.

-

Incubation: Incubate the transfected cells for 24-48 hours to allow for expression of the RheoSwitch components.

-

Induction: Prepare serial dilutions of the activator ligand (e.g., this compound) in cell culture medium. Remove the old medium from the cells and replace it with the medium containing the different ligand concentrations. Include a vehicle-only control for basal expression measurement.

-

Induction Period: Incubate the cells for a specified period, typically 24 hours, to allow for induction of luciferase expression.

-

Cell Lysis: Wash the cells once with phosphate-buffered saline (PBS). Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle rocking to lyse the cells.

-

Luciferase Assay: a. Transfer 20 µL of the cell lysate to a luminometer plate. b. Add 100 µL of Luciferase Assay Reagent II (LAR II) and measure the firefly luciferase activity. c. Add 100 µL of Stop & Glo® Reagent to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.

-

Data Analysis: a. For each sample, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number. b. Calculate the fold induction by dividing the normalized luciferase activity of the induced samples by the normalized activity of the uninduced (vehicle control) samples. c. Plot the fold induction as a function of the ligand concentration to generate a dose-response curve.

In Vivo Evaluation of Ad-RTS-IL-12 in a Syngeneic Mouse Tumor Model

This protocol outlines a general procedure for assessing the efficacy of the RheoSwitch system for cancer immunotherapy in a preclinical animal model.

Materials:

-

Syngeneic mouse tumor cell line (e.g., GL-261 glioma, B16F0 melanoma)

-

Immunocompetent mice (e.g., C57BL/6)

-

Ad-RTS-mIL-12 (adenoviral vector encoding murine IL-12 under RheoSwitch control)

-

This compound formulated for oral administration

-

Sterile surgical instruments and syringes

-

Calipers for tumor measurement

-

Reagents for tissue processing, RNA/protein extraction, and immunological assays (e.g., ELISA, flow cytometry)

Procedure:

-

Tumor Implantation: Inoculate a specified number of tumor cells (e.g., 1 x 10^5) subcutaneously or orthotopically into the mice. Allow the tumors to establish and reach a predetermined size (e.g., 70-100 mm³).

-

Vector Administration: Once tumors are established, administer a single intratumoral injection of Ad-RTS-mIL-12 at a specified dose (e.g., 1 x 10^10 viral particles).

-

Ligand Administration: Begin oral administration of this compound at different dose levels (e.g., 10 mg/m², 30 mg/m²) and on a defined schedule (e.g., daily for 14 days). Include a vehicle control group.

-

Monitoring: a. Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. b. Monitor the body weight and overall health of the animals regularly.

-

Sample Collection: At specified time points during and after the treatment period, collect blood samples via tail vein or cardiac puncture. At the end of the study, euthanize the animals and harvest tumors and other relevant tissues (e.g., spleen, lymph nodes).

-

Pharmacodynamic Analysis: a. Tumor Analysis: Process tumor samples to measure murine IL-12 mRNA levels (by qRT-PCR) and protein levels (by ELISA or immunohistochemistry). Analyze the immune cell infiltrate by flow cytometry or immunohistochemistry for markers such as CD3, CD8, and FoxP3. b. Systemic Analysis: Measure cytokine levels (e.g., IL-12, IFN-γ) in the serum using ELISA. Analyze immune cell populations in the blood and spleen by flow cytometry.

-

Efficacy Evaluation: a. Compare the tumor growth rates between the different treatment groups and the control group. b. For survival studies, monitor the animals until they reach a predefined endpoint and generate Kaplan-Meier survival curves.

-

Data Analysis: Use appropriate statistical methods to compare the different treatment groups and determine the significance of the observed effects.

Conclusion

The RheoSwitch system provides a robust and finely tunable platform for the regulated expression of therapeutic genes. Its development from early ecdysone-based systems into a sophisticated two-hybrid technology has addressed key challenges of basal expression and specificity. The extensive preclinical and clinical data, particularly in the context of cancer immunotherapy with Ad-RTS-IL-12, underscore its potential as a powerful tool in modern medicine. The detailed protocols and performance data presented in this guide offer a solid foundation for researchers and drug developers to understand and effectively utilize the RheoSwitch system in their own investigations. As the field of gene and cell therapy continues to advance, the ability to precisely control the timing, location, and dosage of therapeutic proteins will be increasingly critical, positioning the RheoSwitch system as a key enabling technology for the development of safer and more effective treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The ecdysone receptor controls the post-critical weight switch to nutrition-independent differentiation in Drosophila wing imaginal discs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.biologists.com [journals.biologists.com]

- 5. Ecdysone-inducible gene expression in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

Veledimex in Cancer Gene Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veledimex is a pivotal small molecule activator ligand at the forefront of inducible gene therapy for cancer.[1] This technical guide provides an in-depth overview of its core application in oncology, primarily focusing on its use in combination with the adenoviral vector Ad-RTS-hIL-12 for the treatment of recurrent glioblastoma (rGBM). This compound is central to the RheoSwitch Therapeutic System® (RTS®), a technology that allows for controlled, localized expression of therapeutic genes, such as interleukin-12 (IL-12), directly within the tumor microenvironment.[2][3] This approach aims to maximize therapeutic efficacy while minimizing systemic toxicity, a significant hurdle in previous IL-12-based immunotherapies.

Mechanism of Action: The RheoSwitch Therapeutic System®

This compound's primary role is to activate the RheoSwitch Therapeutic System® (RTS®), an ecdysone receptor (EcR)-based inducible gene regulation system. The system is comprised of two fusion proteins: one containing a modified ecdysone receptor (EcR) fused to the DNA binding domain of the yeast Gal4 transcription factor (Gal4-EcR), and another consisting of a chimeric retinoid X receptor (RXR) fused to the transcription activation domain of the viral protein VP16 (VP16-RXR).

In the absence of this compound, these two fusion proteins form an unstable and inactive heterodimer. Upon oral administration, this compound crosses the blood-brain barrier and binds specifically to the EcR domain of the Gal4-EcR fusion protein. This binding event induces a conformational change that stabilizes the heterodimer, creating an active transcription factor complex. This complex then binds to an inducible promoter, driving the transcription of the target therapeutic gene, in this case, human interleukin-12 (hIL-12). The expression of hIL-12 can be modulated or switched off by adjusting the dose of this compound or discontinuing its administration, offering a crucial layer of safety and control.

Clinical Applications in Glioblastoma

This compound, in combination with Ad-RTS-hIL-12, has been extensively studied in Phase I and II clinical trials for recurrent glioblastoma (rGBM), an aggressive form of brain cancer with a poor prognosis. These trials have demonstrated that the controlled, intratumoral production of IL-12 can stimulate a robust anti-tumor immune response.

Quantitative Data from Clinical Trials

The following tables summarize key quantitative data from clinical trials investigating Ad-RTS-hIL-12 and this compound in rGBM patients.

Table 1: this compound Monotherapy and Combination Therapy Dose Escalation

| Study Phase | Treatment Arm | This compound Dose (mg) | Nivolumab Dose (mg/kg) | Number of Patients (n) |

| Phase I | Monotherapy | 10 | - | 6 |

| Phase I | Monotherapy | 20 | - | 31 |

| Phase I | Monotherapy | 30 | - | Not specified |

| Phase I | Monotherapy | 40 | - | Not specified |

| Phase I | Combination | 10 | 1 | 3 |

| Phase I | Combination | 10 | 3 | 3 |

| Phase I | Combination | 20 | 3 | 15 |

Data sourced from multiple Phase I trials.

Table 2: Efficacy and Survival Data

| Treatment Group | This compound Dose (mg) | Key Findings | Median Overall Survival (mOS) (months) |

| Monotherapy (minimal corticosteroids) | 20 | Favorable compared to historical controls | 17.8 |

| Monotherapy (with corticosteroids) | 20 | Negative impact on survival | 6.4 |

| Monotherapy (all patients) | 20 | Increased to 12.7 months with longer follow-up | 12.7 |

| Monotherapy | 10 | Subtherapeutic | 7.6 |

| Combination with Nivolumab | 10 | Encouraging survival | 16.9 |

| Combination with Nivolumab (all subjects) | 10 & 20 | Lower mOS when including higher dose cohort | 9.8 |

Experimental Protocols

The clinical trials of Ad-RTS-hIL-12 and this compound follow a structured protocol designed to assess safety, tolerability, and preliminary efficacy.

Phase I Study Design for Ad-RTS-hIL-12 with this compound in Recurrent Glioblastoma

Primary Objective: To determine the safety and tolerability of Ad-RTS-hIL-12 administered intratumorally in combination with oral this compound.

Secondary Objectives: To assess overall survival, pharmacokinetics of this compound, and correlative immune responses.

Inclusion Criteria (Selected):

-

Age ≥ 18 and ≤ 75 years.

-

Histologically confirmed supratentorial glioblastoma or other WHO grade III or IV malignant glioma.

-

Evidence of tumor recurrence/progression post-standard initial therapy.

-

Provision of written informed consent.

Exclusion Criteria (Selected):

-

Use of systemic antibacterial, antifungal, or antiviral medications for acute infection within 2 weeks of the first this compound dose.

-

Use of enzyme-inducing antiepileptic drugs (EIAEDs) within 7 days prior to the first dose.

-

Prior exposure to inhibitors of immune-checkpoint pathways (for combination therapy trials).

-

Clinically significant increased intracranial pressure or uncontrolled seizures.

Treatment Protocol:

-

Pre-surgical Administration: A single dose of this compound is administered orally approximately 3 hours before the planned craniotomy for tumor resection.

-

Intratumoral Injection: During surgery, Ad-RTS-hIL-12 is injected into the peritumoral region.

-

Post-surgical Administration: Patients take a daily oral dose of this compound for 14 consecutive days following surgery.

-

Combination Therapy (if applicable): For trials involving immune checkpoint inhibitors like nivolumab, an intravenous infusion is administered prior to surgery and then every two weeks post-operatively.

Monitoring and Assessment:

-

Adverse events are monitored and graded according to NCI CTCAE.

-

Plasma concentrations of this compound and serum levels of IL-12 and IFNγ are measured.

-

Tumor biopsies are analyzed for immune cell infiltration (e.g., CD8+ T cells) and expression of immune checkpoint markers (e.g., PD-1, PD-L1).

-

Overall survival is estimated using the Kaplan-Meier method.

The Rationale for Combination Therapy

While this compound-regulated IL-12 monotherapy has shown promise, it also leads to the upregulation of immune checkpoint signaling, specifically the PD-1/PD-L1 pathway, within the tumor microenvironment. This is a mechanism of adaptive immune resistance. Consequently, combining this gene therapy with an immune checkpoint inhibitor, such as the anti-PD-1 antibody nivolumab or cemiplimab, is a logical next step to enhance the anti-tumor immune response. Clinical trials investigating these combinations have established their safety and demonstrated encouraging survival data.

Conclusion

This compound represents a significant advancement in the field of cancer gene therapy, offering a mechanism for precise, dose-dependent control over the expression of potent immunomodulatory molecules like IL-12. The combination of Ad-RTS-hIL-12 and this compound has shown a manageable safety profile and promising efficacy in early-phase clinical trials for recurrent glioblastoma. The ongoing development of this platform, particularly in combination with immune checkpoint inhibitors, holds the potential to transform the treatment landscape for this and other challenging cancers. Further investigation in larger, randomized controlled trials is warranted to definitively establish its clinical benefit.

References

- 1. Facebook [cancer.gov]

- 2. Combined immunotherapy with controlled interleukin-12 gene therapy and immune checkpoint blockade in recurrent glioblastoma: An open-label, multi-institutional phase I trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ZIOPHARM Oncology Announces First Patient Dosed in New Phase I Study of Ad-RTS-hIL-12 plus this compound for the Treatment of Pediatric Brain Tumors - BioSpace [biospace.com]

Preclinical Research Involving Veledimex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veledimex is a small molecule activator ligand designed to control the expression of therapeutic genes through the RheoSwitch Therapeutic System® (RTS®). This technical guide provides an in-depth overview of the core preclinical research involving this compound, focusing on its application in cancer immunotherapy, particularly in combination with adenoviral vectors expressing interleukin-12 (IL-12). The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of inducible gene therapies.

Mechanism of Action: The RheoSwitch Therapeutic System®

This compound's primary function is to act as an oral activator for the RheoSwitch Therapeutic System®, a ligand-inducible gene expression platform. This system allows for the controlled, dose-dependent expression of a target therapeutic gene, such as IL-12. The core components of this system are two fusion proteins:

-

A ligand-binding domain from a modified ecdysone receptor (EcR) fused to a GAL4 DNA-binding domain.

-

A transcriptional activation domain (VP16) fused to a chimeric retinoid X receptor (RXR).

In the absence of this compound, these two proteins have a low affinity for each other. However, upon oral administration, this compound crosses the cell membrane and binds to the EcR fusion protein, inducing a conformational change that promotes the formation of a stable heterodimer with the RXR-VP16 fusion protein. This complex then binds to a GAL4-responsive element in a synthetic promoter, initiating the transcription of the downstream therapeutic gene (e.g., IL-12). Discontinuation of this compound leads to the dissociation of the complex and cessation of gene expression.[1][2]

IL-12 Signaling Pathway in Cancer Immunotherapy

Upon its controlled secretion from the transduced tumor cells, IL-12 acts as a potent pro-inflammatory cytokine, playing a critical role in bridging the innate and adaptive immune responses. It primarily targets T-helper cells, cytotoxic T lymphocytes (CTLs), and Natural Killer (NK) cells.

The binding of IL-12 to its receptor (IL-12R), composed of IL-12Rβ1 and IL-12Rβ2 subunits, on the surface of these immune cells initiates a signaling cascade. This leads to the activation of Janus kinases (JAKs), specifically JAK2 and TYK2, which in turn phosphorylate and activate Signal Transducer and Activator of Transcription 4 (STAT4). Phosphorylated STAT4 dimerizes and translocates to the nucleus, where it acts as a transcription factor, upregulating the expression of key immune-stimulatory genes, most notably Interferon-gamma (IFN-γ).

IFN-γ is a central mediator of the anti-tumor effects of IL-12. It enhances the cytotoxic activity of CTLs and NK cells, promotes the differentiation of T-helper cells towards a Th1 phenotype, and increases the expression of MHC class I molecules on tumor cells, making them more susceptible to recognition and elimination by CTLs.

Preclinical Efficacy in Animal Models

This compound, in combination with an adenoviral vector encoding IL-12 (Ad-RTS-mIL-12), has been evaluated in several preclinical cancer models. These studies have demonstrated the feasibility of this approach in controlling local IL-12 production and inducing anti-tumor immune responses.

Glioblastoma Model (GL-261)

In a key preclinical study, the efficacy of Ad-RTS-mIL-12 with this compound was assessed in an orthotopic GL-261 glioma mouse model. This aggressive and poorly immunogenic tumor model is widely used in glioblastoma research.[1][3]

Experimental Protocol:

-

Cell Line: GL-261 murine glioma cells.

-

Animal Model: C57BL/6 mice.

-

Tumor Implantation: Intracranial injection of GL-261 cells.

-

Treatment: A single intratumoral injection of Ad-RTS-mIL-12 (5 x 10⁹ viral particles) was administered on day 5 post-tumor implantation. This compound was administered orally (1-30 mg/m²/day) for 14 consecutive days.[4]

-

Endpoints: Overall survival and body weight were monitored.

Quantitative Data:

| Treatment Group | Median Survival (Days) | % Survival at Day 85 | Reference |

| Vehicle | 23 | 0 | |

| Bevacizumab | 20 | 0 | |

| Temozolomide | 33 | Not Reported | |

| Anti-PD-1 | 37 | Not Reported | |

| Ad-RTS-mIL-12 + this compound (10 mg/m²/day) | Not reached | 65 | |

| Ad-RTS-mIL-12 + this compound (30 mg/m²/day) | Not reached | 65 |

Note: While the study reported a significant survival benefit, specific tumor volume data was not provided in the reviewed literature.

Melanoma Model (B16F0)

The anti-tumor activity of Ad-RTS-mIL-12 and this compound has also been demonstrated in a syngeneic B16F0 melanoma mouse model.

Experimental Protocol:

-

Cell Line: B16F0 murine melanoma cells.

-

Animal Model: C57BL/6 mice.

-

Tumor Implantation: Subcutaneous inoculation of B16F0 cells into the right and left flanks.

-

Treatment: When tumors reached a volume of 70-100 mm³, a single intratumoral injection of Ad-RTS-mIL-12 (1 x 10¹⁰ viral particles) was administered into the right flank tumor. This compound was provided in the chow ad libitum at a dose of approximately 200 mg/m².

-

Endpoints: Tumor growth, tumor cytokine levels, and tumor-infiltrating lymphocytes were assessed.

Results:

The study reported a decrease in tumor growth in both the treated and untreated (contralateral) tumors, indicating a systemic anti-tumor immune response. This was associated with an increase in tumor-infiltrating lymphocytes. Specific quantitative data on tumor volume reduction and cytokine levels from this preclinical study were not available in the reviewed literature.

Preclinical Pharmacokinetics and Toxicology

Pharmacokinetic studies in healthy human subjects have shown that plasma exposure to this compound increases with escalating doses. A steady state in plasma is achieved after five daily doses, with minimal to no accumulation observed after 14 days of once-daily oral administration. Food consumption has been shown to prolong and enhance the absorption of this compound, leading to increased systemic exposure.

While detailed IND-enabling toxicology study reports for this compound are not publicly available, the general requirements for such studies for an investigational new drug include:

-

Acute Toxicity Studies: To determine the effects of a single high dose and to establish the maximum tolerated dose (MTD).

-

Repeated-Dose Toxicity Studies: To evaluate the effects of longer-term exposure in at least two species (one rodent, one non-rodent).

-

Safety Pharmacology Studies: To assess the effects on vital functions, including the cardiovascular, respiratory, and central nervous systems.

-

Genotoxicity Studies: To evaluate the potential for the drug to cause genetic mutations.

-

Reproductive Toxicology Studies: To assess the potential effects on fertility and fetal development.

The No Observed Adverse Effect Level (NOAEL) is a key parameter determined from these studies, which is crucial for establishing a safe starting dose in human clinical trials. Specific NOAEL values for this compound from preclinical studies are not publicly available in the reviewed literature.

Conclusion

The preclinical research on this compound demonstrates its potential as a controllable activator for inducible gene therapies. In combination with Ad-RTS-IL-12, this compound has shown the ability to induce a localized, dose-dependent expression of IL-12, leading to anti-tumor immune responses and improved survival in preclinical models of glioblastoma and melanoma. The RheoSwitch Therapeutic System® offers a promising approach to mitigate the systemic toxicity associated with potent immunomodulators like IL-12, thereby potentially widening their therapeutic window. Further research and the publication of more detailed quantitative preclinical data will be invaluable for the continued development and optimization of this innovative therapeutic strategy.

References

- 1. No-observed-adverse-effect-level (NOAEL) assessment as an optimized dose of cholinesterase reactivators for the treatment of exposure to warfare nerve agents in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. premier-research.com [premier-research.com]

- 4. Detailed characterization of the mouse glioma 261 tumor model for experimental glioblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

Veledimex and the Blood-Brain Barrier: A Technical Overview of Permeability Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veledimex is a small molecule, orally administered activator ligand that plays a crucial role in a gene therapy platform designed to control the expression of the potent anti-tumor cytokine, interleukin-12 (IL-12). This system, known as the RheoSwitch Therapeutic System® (RTS®), is under investigation for the treatment of aggressive brain tumors, including recurrent glioblastoma (rGBM). A fundamental requirement for the efficacy of this therapeutic approach is the ability of this compound to cross the blood-brain barrier (BBB) and reach its target—genetically modified cells within the brain tumor—at a therapeutically effective concentration. This technical guide provides a comprehensive overview of the available data and methodologies related to the BBB permeability of this compound.